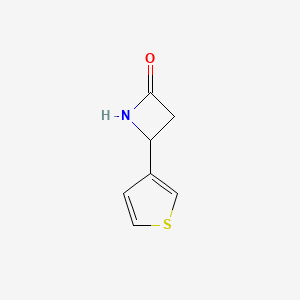

4-(Thiophen-3-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFBBHCWXPHBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design of 4 Thiophen 3 Yl Azetidin 2 One Derivatives

Investigation into the Impact of Substituent Variations on the Azetidin-2-one (B1220530) Ring System

The biological activity of azetidin-2-one derivatives is profoundly influenced by the nature and position of substituents on the lactam ring. Research has consistently demonstrated that modifications at the N-1, C-3, and C-4 positions can dramatically alter the potency and selectivity of these compounds. For instance, the presence of a phenyl group at the C-4 position is often associated with beneficial hydrophobic interactions within the active sites of biological targets, potentially enhancing inhibitory activity. mdpi.com

The stereochemistry of the azetidin-2-one ring is also a critical determinant of biological activity. The relative orientation of substituents, particularly at the C-3 and C-4 positions, can lead to significant differences in efficacy. The Staudinger reaction, a widely used method for synthesizing β-lactams, allows for the control of stereochemistry, often yielding specific isomers based on reaction conditions and the nature of the reactants. mdpi.com

Role of the Thiophene (B33073) Moiety and its Substitution Pattern in Modulating Biological Activity

The thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its favorable physicochemical properties. nih.govnih.gov In the context of 4-(thiophen-3-yl)azetidin-2-one derivatives, the thiophene moiety plays a pivotal role in defining their biological activity.

The position of the thiophene ring attachment to the azetidin-2-one core is a key factor. Studies have shown that both 2-thienyl and 3-thienyl substitutions can lead to potent biological activity. For example, in a series of combretastatin (B1194345) A-4 analogues, compounds with 3-(2-thienyl) and 3-(3-thienyl) substituents on the azetidin-2-one ring exhibited potent antiproliferative activity against breast cancer cell lines. tudublin.ie

The substitution pattern on the thiophene ring itself also offers a valuable avenue for SAR exploration. The introduction of various substituents at the C-2 and C-5 positions of the thiophene ring can influence electronic properties, steric hindrance, and the potential for hydrogen bonding, all of which can impact biological activity.

Positional Effects of Functional Group Derivatization on the Core Scaffold

The substituent at the N-1 position of the azetidin-2-one ring significantly influences the biological profile of the derivatives. The nature of the N-substituent can affect the reactivity of the β-lactam ring and its interaction with biological targets. nih.gov For example, the presence of an aryl group at the N-1 position has been shown to be important for the biological activity of certain azetidin-2-one derivatives. mdpi.com In some cases, N-sulfonated azetidin-2-ones have demonstrated altered reactivity and potential for ring-opening reactions, which could be exploited for specific therapeutic applications. nih.govepfl.ch

Substitutions at the C-3 position of the azetidin-2-one ring are critical for modulating biological activity. nih.gov The introduction of various groups at this position can lead to significant changes in potency and selectivity. For example, in a study of combretastatin analogues, a phenyl substituent at the C-3 position resulted in good anticancer activity, while replacement with a chloro substituent led to a slight reduction in activity. cu.edu.eg Interestingly, a 2-thienyl substituent at the C-3 position showed weaker activity against one cancer cell line but relatively good activity against another, highlighting the importance of the substitution pattern for selective cytotoxicity. cu.edu.eg Disubstitution at the C-3 position has been found to be detrimental to activity in some cases. cu.edu.eg

The following table summarizes the impact of C-3 substitutions on the cytotoxic activity of some azetidin-2-one derivatives:

| Compound | N-1 Substituent | C-4 Substituent | C-3 Substituent | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 8h | 3,4,5-trimethoxyphenyl | 2-bromophenyl | Chloro | - | - |

| 8i | 3,4,5-trimethoxyphenyl | 2-bromophenyl | Chloro, Methyl | - | - |

| 8j | 3,4,5-trimethoxyphenyl | 2-bromophenyl | Phenyl | 7.25 | 6.25 |

| 8k | 3,4,5-trimethoxyphenyl | 2-bromophenyl | 2-thienyl | - | 8.70 |

Data sourced from a study on trisubstituted azetidin-2-one derivatives as combretastatin A-4 analogues. cu.edu.eg

Rational Design Through Pharmacophoric Hybridization Strategies for Optimized Potency and Selectivity

Pharmacophore hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.netscielo.br This approach aims to create novel molecules with enhanced potency, improved selectivity, and potentially a dual mode of action. researchgate.netmdpi.com In the context of azetidin-2-one derivatives, hybridization strategies have been employed to target multiple pathways or to enhance the affinity for a specific biological target.

For example, the azetidin-2-one scaffold has been hybridized with other heterocyclic rings known for their biological activities, such as thiazole. mdpi.com The resulting hybrid molecules can exhibit synergistic effects, leading to improved antimicrobial or anticancer properties. The design of these hybrids often involves linking the pharmacophoric units through appropriate spacers to ensure optimal orientation and interaction with the target. rsc.org Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the rational design of these hybrid molecules. rsc.org

Mechanistic and in Vitro Biological Activity Investigations of 4 Thiophen 3 Yl Azetidin 2 One Analogs

Comprehensive Evaluation of Antimicrobial Efficacy

Analogs of 4-(Thiophen-3-yl)azetidin-2-one have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi. These properties are attributed to the unique structural features of the β-lactam ring fused with the thiophene (B33073) group.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacterial Strains

Azetidin-2-one (B1220530) derivatives bearing a thiophene ring have been extensively evaluated for their antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the thiophene and azetidinone rings play a crucial role in determining the potency and spectrum of their activity.

For instance, a series of nitroazetidines derived from a β-nitrothiophenic precursor were found to be potent antibacterial agents against Gram-positive bacteria, including Enterococcus faecalis and various strains of Staphylococcus aureus. One of the most potent compounds in this series, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine, exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against E. faecalis, a value only two-fold higher than the reference antibiotic norfloxacin. semanticscholar.org However, these compounds were largely inactive against Gram-negative bacteria, which is attributed to the additional lipopolysaccharide layer in Gram-negative bacteria that hinders antibiotic penetration. mdpi.com

In another study, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds, which are structurally related to the title compound, were found to be potent against S. aureus. researchgate.net Furthermore, some 2-azetidinone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard drugs. researchgate.net

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | E. faecalis: 4 | Inactive | semanticscholar.org |

| Nitroazetidine derivatives | Active against S. aureus | Inactive | semanticscholar.orgmdpi.com |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one | Potent against S. aureus | - | researchgate.net |

The primary mechanism of antibacterial action for β-lactam antibiotics, including azetidin-2-one derivatives, is the inhibition of bacterial cell wall synthesis. globalresearchonline.net These compounds act as mechanism-based inhibitors of D,D-transpeptidases, also known as penicillin-binding proteins (PBPs). researchgate.net The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor, leading to the acylation of the active site serine residue of the PBP. This irreversible inhibition of the transpeptidase prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall. researchgate.netglobalresearchonline.net The resulting weakened cell wall cannot withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death. researchgate.net

Molecular docking studies have supported this mechanism, showing that azetidin-2-one derivatives can fit into the active site of the transpeptidase enzyme. researchgate.net The thiophene moiety and other substituents on the azetidinone ring can influence the binding affinity and inhibitory potency against different PBPs.

A significant challenge in the clinical use of β-lactam antibiotics is the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. nih.gov Research has focused on developing azetidin-2-one analogs that are either resistant to β-lactamase hydrolysis or can act as inhibitors of these enzymes. researchgate.netnih.gov

The derivatization of the azetidin-2-one core is a key strategy to enhance β-lactamase stability and broaden the spectrum of activity. researchgate.netnih.gov Certain structural features, such as specific substitutions on the azetidinone ring, can confer resistance to β-lactamase-mediated degradation. Moreover, some monocyclic β-lactams have been designed to act as β-lactamase inhibitors, thereby protecting other β-lactam antibiotics from inactivation and restoring their efficacy against resistant strains. nih.gov The development of such inhibitors is a crucial area of research to combat antibiotic resistance. nih.gov

Antifungal Activity Assessment against Pathogenic Fungi

In addition to their antibacterial properties, analogs of this compound have demonstrated notable antifungal activity against a range of pathogenic fungi.

Azetidin-2-one derivatives have been screened against fungal species such as Candida albicans and Aspergillus niger. researchgate.netnih.gov For example, certain 4-thiazolidinone (B1220212) derivatives, which share a similar heterocyclic structure, were found to be more active against fungal strains than bacterial strains. nih.gov The antifungal activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). One study reported that a 1,3,4-thiadiazole (B1197879) derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, exhibited potent antifungal activity against various Candida species and molds with MIC values ranging from 8 to 96 µg/ml. nih.gov The mechanism of antifungal action for some of these compounds involves the disruption of cell wall biogenesis. nih.gov

Table 2: Antifungal Activity of Azetidin-2-one Analogs and Related Compounds (MIC in µg/mL)

| Compound/Analog | Candida albicans | Aspergillus niger | Reference |

| 4-Thiazolidinone derivatives | Active | Active | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | 8-96 | 8-96 | nih.gov |

| Citral (for comparison) | 64 | - | nih.gov |

Anticancer Potential Assessment

The therapeutic utility of azetidin-2-one derivatives extends beyond antimicrobial applications, with numerous studies highlighting their significant anticancer potential. The presence of the thiophene ring often contributes to the cytotoxic activity of these compounds against various cancer cell lines. semanticscholar.org

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

Azetidin-2-one analogs incorporating a thiophene moiety have been evaluated for their in vitro cytotoxicity against a diverse panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. mdpi.commdpi.com

Several studies have reported potent antiproliferative activity with IC50 values in the micromolar and even nanomolar range. For instance, certain thiazolidin-4-one derivatives have shown significant cytotoxic effects against MCF-7 and A549 cell lines, with some compounds exhibiting IC50 values as low as 1.003 µM against MCF-7 cells. mdpi.commdpi.com In another study, thiophene-containing compounds demonstrated potent activity against various cancer cell lines, with IC50 values often below 2 µM. sci-hub.se A series of 2-quinolone-benzothiazole hybrids also showed cytotoxicity against MCF-7 and HCT-116 cell lines.

The mechanism of anticancer action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. sci-hub.se The thiophene ring and other substituents play a key role in the interaction with the tubulin protein. sci-hub.se

Table 3: In Vitro Cytotoxicity of this compound Analogs and Related Compounds (IC50 in µM)

| Compound/Analog | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| Thiazolidin-4-one derivative 16f | 5.10 ± 0.40 | - | 8.37 ± 0.70 | mdpi.com |

| Thiazolidin-4-one derivative 21a | 4.05 ± 0.09 | 0.72 ± 0.03 | - | mdpi.com |

| Thiazolidin-4-one derivative 21e | 1.003 ± 0.02 | 44.7 ± 1.8 | - | mdpi.com |

| Thiophene-containing compound St. 61 | < 2 | < 2 | - | sci-hub.se |

| 2-quinolone-benzothiazole 25b | 74.8 nM | - | 61.6 nM |

Elucidation of Molecular Mechanisms of Action in Cancer Cells (e.g., Tubulin Targeting, Kinase Inhibition)

The anticancer potential of azetidin-2-one analogs, including those containing a thiophene moiety, has been a significant area of research. The primary molecular mechanisms investigated for these compounds in cancer cells involve the disruption of the cellular cytoskeleton through tubulin targeting and the modulation of signaling pathways via kinase inhibition.

Tubulin Targeting

A prominent strategy in cancer therapy is the disruption of microtubule dynamics, which are crucial for cell division, motility, and intracellular transport. nih.gov Several studies have identified 4-arylazetidin-2-one derivatives, structurally analogous to Combretastatin (B1194345) A-4 (CA-4), as potent tubulin polymerization inhibitors. acs.orgnih.gov These compounds often feature a thiophene ring at the C-3 position of the β-lactam core. nih.gov

Research has demonstrated that 1,4-diaryl-2-azetidinone compounds, which replace the ethylene (B1197577) bridge of the natural stilbene (B7821643) CA-4, show potent antiproliferative activity in the nanomolar range against human breast cancer cell lines (MCF-7 and MDA-MB-231). acs.org For instance, β-lactam analogs where a thiophene ring is located at the C-3 position have been found to be particularly effective. nih.gov These compounds are believed to interact with the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly. nih.govresearchgate.net This disruption causes cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.govresearchgate.net

One study highlighted a series of 3-aryl-4-(3',4',5'-trimethoxyphenyl)-1-H-pyrazole derivatives as cis-rigidified CA-4 analogues. While not strictly azetidinones, this work on related heterocyclic structures underscores the importance of the thiophene moiety. A compound containing a 3'-nitro-substituted phenyl moiety on the thiophene ring demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 0.64 µM. researchgate.net Another investigation into azetidinone analogues of CA-4 identified a compound, 4-(4-Methoxyphenyl)-3-thiophen-2-yl-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one, as an active agent. google.com The development of dual-target tubulin inhibitors is also being explored as a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov

Kinase Inhibition

In addition to targeting the cytoskeleton, modulating the activity of protein kinases is another key mechanism for anticancer agents. nih.gov Kinases are pivotal in cellular signaling pathways that control cell growth and differentiation. Certain thiophene-based compounds have been developed as kinase inhibitors. For example, a series of thiophene-pyrazolourea derivatives were optimized as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). acs.org

In this series, the replacement of a phenyl ring with a thiophene moiety significantly improved JNK3 inhibitory activity. The most effective compound, featuring a 3,5-disubstituted thiophene ring, exhibited a JNK3 inhibition IC₅₀ of 0.05 µM and demonstrated high selectivity over the related JNK1 isoform and p38α kinase. acs.org This highlights the potential of the thiophene scaffold in designing selective kinase inhibitors for therapeutic intervention in cancer and other diseases where JNK signaling is implicated.

Anti-inflammatory Properties

Azetidin-2-one derivatives have been recognized for their potential anti-inflammatory activities. nih.govresearchgate.netresearchgate.net The core β-lactam structure, often combined with other heterocyclic systems, serves as a scaffold for developing new anti-inflammatory agents. The mechanism of action for these properties is often linked to the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The inhibition of these enzymes is a well-established strategy for controlling inflammation. mdpi.com

A study focusing on new 2,3,4-trisubstituted thiophene derivatives identified compounds with dual COX-2/5-LOX inhibitory activity. nih.gov One promising compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, displayed high selectivity for COX-2 (IC₅₀ = 5.45 µM) over COX-1 (IC₅₀ = 45.62 µM), with a selectivity index of 8.37. nih.gov This compound also showed significant inhibition of 5-LOX with an IC₅₀ value of 4.33 µM. Molecular modeling suggested that this morpholinoacetamide-thiophene hybrid binds to the active sites of both COX-2 and 5-LOX, positioning it as a lead compound for developing new anti-inflammatory agents with a potentially favorable gastrointestinal safety profile due to its COX-2 selectivity. nih.gov

Other Mechanistic Biological Activities Investigated In Vitro (e.g., Antiviral, General Enzyme Inhibition)

Beyond their anticancer and anti-inflammatory roles, azetidin-2-one derivatives, including those with thiophene substituents, have been explored for a range of other in vitro biological activities.

Antiviral Activity

The azetidinone skeleton is present in compounds investigated for antiviral properties. researchgate.netnih.gov A novel series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones was evaluated against a broad spectrum of viruses. One of the trans-isomers demonstrated moderate inhibitory activity against the human coronavirus (229E strain) with a half-maximal effective concentration (EC₅₀) of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC₅₀ = 112 µM). nih.gov The same compound also showed activity against the cytomegalovirus AD-169 strain. nih.gov Other research has also noted the antiviral potential of thiazolidinone and azetidinone derivatives. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com

General Enzyme Inhibition

The versatility of the azetidin-2-one scaffold extends to the inhibition of various other enzymes.

Dihydrofolate Reductase (DHFR) Inhibition: A series of 3-chloro-azetidin-2-one derivatives attached to a pyrazolo[3,4-b]pyridine core were synthesized and evaluated as DHFR inhibitors. ekb.eg Although a 4-(thiophen-2-yl) derivative showed a detectable drop in activity compared to other analogs in the series, it still demonstrated inhibitory potential against the enzyme. ekb.eg

Autotaxin (ATX) Inhibition: In the development of inhibitors for autotaxin, an enzyme implicated in fibrosis, a compound incorporating a 3-hydroxyazetidin-1-yl moiety was identified as a first-in-class inhibitor undergoing clinical evaluation. acs.org This demonstrates the utility of the azetidine (B1206935) ring in targeting enzymes beyond the typical antibacterial and anticancer fields.

Cholesterol Absorption Inhibition: The azetidinone ring is recognized as a key structural feature for cholesterol absorption inhibitors. globalresearchonline.net

These varied in vitro activities underscore the broad therapeutic potential of the this compound scaffold and its analogs, making it a valuable template in medicinal chemistry for the development of novel therapeutic agents.

Computational Chemistry and Theoretical Modeling Studies of 4 Thiophen 3 Yl Azetidin 2 One Analogs

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Studies on azetidin-2-one (B1220530) analogs have utilized molecular docking to elucidate their potential mechanisms of action. For instance, a series of novel azetidin-2-one derivatives were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net The results indicated that these compounds form satisfactory binding interactions within the erlotinib (B232) binding site. researchgate.net Notably, two compounds, designated A-2 and A-8, demonstrated superior PLP (Piecewise Linear Potential) fitness scores of 77.79 and 76.68, respectively, compared to the reference drug erlotinib, which had a score of 71.94. researchgate.net This suggests a higher binding affinity and potentially greater anti-proliferative activity. researchgate.netscribd.com

Similarly, azetidin-2-one analogs designed as mimics of Combretastatin (B1194345) A-4 (CA-4), a potent tubulin polymerization inhibitor, have been evaluated through docking studies. tudublin.ie Analogs featuring a 3-(2-thienyl) or 3-(3-thienyl) substituent on the azetidinone ring showed high potency. tudublin.ie Docking of a potent 3-(2-thienyl) β-lactam into the colchicine (B1669291) binding site of tubulin revealed key interactions with residues such as Cys241 and Val318, which interact with the ligand's trimethoxyphenyl ring. tudublin.ie Further studies on 3-chloro-azetidin-2-ones also explored interactions within the colchicine binding site of β-tubulin, supporting the hypothesis that these compounds act as microtubule-destabilizing agents. mdpi.comnih.gov Molecular docking of these analogs helps rationalize their biological activity and provides a structural basis for their mechanism of action. nih.govresearchgate.net

| Compound/Analog | Target Protein | Docking Score/Binding Energy | Key Interacting Residues | Reference |

| Azetidin-2-one Analog A-2 | EGFR Tyrosine Kinase | 77.79 (PLP Fitness) | THR766 | researchgate.netscribd.com |

| Azetidin-2-one Analog A-8 | EGFR Tyrosine Kinase | 76.68 (PLP Fitness) | Not specified | researchgate.netdergipark.org.tr |

| Erlotinib (Reference) | EGFR Tyrosine Kinase | 71.94 (PLP Fitness) | Not specified | researchgate.net |

| 3-(2-thienyl) β-lactam 28 | Tubulin (Colchicine Site) | Not specified | Cys241, Val318 | tudublin.ie |

| 3-Chloro-β-lactam 10n | Tubulin (Colchicine Site) | Not specified | Not specified | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Analog 20b | Dihydrofolate Reductase (DHFR) | -1.6 E (Kcal/mol) | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors—physicochemical, steric, or electronic properties—QSAR provides a predictive framework for estimating the activity of novel, unsynthesized compounds.

For azetidin-2-one derivatives, QSAR studies have been instrumental in identifying the structural requirements for various biological activities, including antimicrobial and anti-tubercular effects. researchgate.netresearchgate.net In one study on azetidin-2-ones bearing a benzothiophene (B83047) nucleus (a structural relative of thiophene), QSAR models were developed to predict anti-tubercular activity. researchgate.net The resulting models showed good correlational coefficients (>0.860) and were validated internally using the cross-validated coefficient q². researchgate.net These models highlighted that bulky substitutions and high nucleophilicity are favorable for anti-tubercular activity. researchgate.net

Another QSAR study on a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones as antimicrobial agents yielded a statistically significant model with a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. researchgate.net This analysis revealed that thermodynamic descriptors (like total energy, molar refractivity, and logP) and steric descriptors play a crucial role in the antimicrobial activity of these compounds. researchgate.net Such models provide valuable guidance for the rational design of new derivatives with enhanced potency. researchgate.net

| Compound Series | Biological Activity | Key Descriptors | QSAR Model Statistics | Reference |

| Azetidinones with Benzothiophene Nucleus | Anti-tubercular | Bulky substitution, High nucleophilicity | r² > 0.860 | researchgate.net |

| 1,3,4-Thiadiazol-2-yl Azetidin-2-ones | Antimicrobial | Thermodynamic (Total energy, Molar refractivity, Ovality, logP), Steric (Principle moment of inertia) | r² = 0.8040, Q² = 0.6189 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of their interaction.

Computational Insights into Reaction Mechanisms and Pathway Elucidation

Theoretical chemistry provides powerful tools to elucidate complex reaction mechanisms, calculate transition state energies, and predict the stereochemical outcomes of chemical reactions. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is the most common and versatile method for synthesizing the β-lactam (azetidin-2-one) ring. mdpi.comnih.govwikipedia.org

Computational studies have played a crucial role in clarifying the mechanism of this reaction. researchgate.net It is now widely accepted, based on both theoretical and experimental data, that the Staudinger reaction is not a concerted pericyclic reaction but a two-step process. researchgate.net The first step involves a nucleophilic attack by the imine nitrogen on the central sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. researchgate.netorganic-chemistry.org The second step is a conrotatory 4π-electron electrocyclization of this intermediate to form the final β-lactam ring. researchgate.net

This two-step mechanism explains the observed stereoselectivity. As a general rule, (E)-imines yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. researchgate.net Computational modeling of the transition states and intermediates allows for the rationalization of these stereochemical outcomes, which are influenced by torquoelectronic effects during the ring-closure step. researchgate.net This detailed mechanistic understanding is vital for controlling the stereochemistry during the synthesis of chiral azetidin-2-one analogs, including those containing a thiophene (B33073) moiety. rsc.org

Future Research Directions and Translational Opportunities for 4 Thiophen 3 Yl Azetidin 2 One

Design and Synthesis of Next-Generation 4-(Thiophen-3-yl)azetidin-2-one Derivatives with Enhanced Efficacy, Selectivity, and Mechanistic Specificity

Future research should prioritize the rational design and synthesis of novel derivatives of this compound to enhance their therapeutic potential. By strategically modifying the core structure, it is possible to improve efficacy, selectivity, and gain a deeper understanding of the compound's mechanism of action.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound is crucial. This involves synthesizing a library of analogs with modifications at various positions of the thiophene (B33073) and azetidinone rings. For instance, the introduction of different substituents on the thiophene ring could modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity for its biological targets.

Stereoselective Synthesis: The stereochemistry of the azetidinone ring is known to be a critical determinant of biological activity in related β-lactam compounds. Future synthetic efforts should focus on developing highly stereoselective routes to obtain enantiomerically pure isomers of this compound and its derivatives. This will enable a precise evaluation of the biological activity of each stereoisomer.

Hybrid Molecule Design: The design and synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties could lead to compounds with dual or synergistic therapeutic effects. For example, conjugation with known anticancer or antimicrobial agents may result in derivatives with improved potency and a broader spectrum of activity.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While the initial interest in azetidin-2-ones has often been centered on their antimicrobial and anticancer properties, the unique structure of this compound suggests the potential for a wider range of therapeutic applications. nih.govmdpi.com

Potential Therapeutic Areas for Exploration:

Antiviral Activity: Certain azetidinone derivatives have demonstrated antiviral properties. nih.govnih.gov Investigating the potential of this compound and its analogs against a panel of viruses could uncover new therapeutic avenues.

Enzyme Inhibition: The strained β-lactam ring is a key feature of many enzyme inhibitors. Screening this compound against a variety of enzymes, such as proteases, kinases, and cholesterol absorption inhibitors, could identify novel biological targets. nih.gov

Neurological Disorders: The thiophene moiety is present in a number of centrally acting drugs. It would be worthwhile to explore the potential of this compound derivatives in the context of neurological disorders, such as epilepsy and neuropathic pain. mdpi.com

Development of Advanced Synthetic Methodologies for Sustainable and Scalable Production

The translation of this compound from a laboratory curiosity to a viable therapeutic agent will necessitate the development of efficient, cost-effective, and environmentally friendly synthetic methods.

Strategies for Sustainable Synthesis:

Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysts and organocatalysts, for the key bond-forming reactions in the synthesis of the azetidinone ring could lead to higher yields, reduced reaction times, and milder reaction conditions.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control.

Green Chemistry Principles: Future synthetic routes should be designed with the principles of green chemistry in mind, aiming to minimize waste, use less hazardous reagents, and improve atom economy.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the drug discovery and development process for this compound derivatives. researchgate.netnih.gov

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on existing data from related azetidinone compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. astrazeneca.commdpi.com This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired properties. researchgate.net These models can explore a vast chemical space to identify molecules with a high probability of being active against a specific biological target.

Virtual Screening: AI-powered virtual screening can be employed to rapidly screen large compound libraries to identify molecules that are likely to bind to a target of interest. nih.gov This can accelerate the identification of new lead compounds based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.